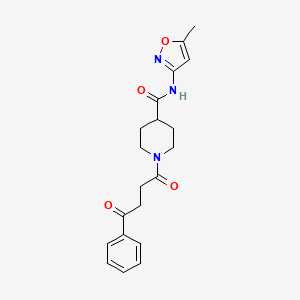

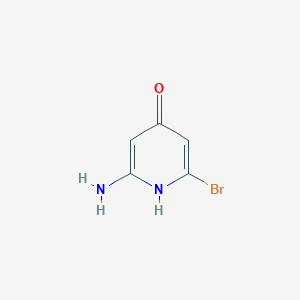

2-Amino-6-bromopyridin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromopyridin-4-ol is a brominated pyridine derivative that is not directly discussed in the provided papers. However, related compounds such as 2-amino-5-bromopyridine and 4-amino-2-bromopyridine have been studied for their electrochemical properties and molecular structure, respectively . These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated aminopyridines, which are structurally similar to 2-Amino-6-bromopyridin-4-ol, has been explored in several studies. For instance, the preparation of 6-amino-2,4,5-trimethylpyridin-3-ols involves a Buchwald-Hartwig amination reaction, which could potentially be adapted for the synthesis of 2-Amino-6-bromopyridin-4-ol . Additionally, the synthesis of 2-amino-5-bromopyridine through electrocatalytic carboxylation in an ionic liquid suggests that bromopyridines can be functionalized under mild conditions . The preparation and structure proof of various brominated 2-amino- and 4-aminopyridines have also been described, indicating the feasibility of synthesizing such compounds .

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds closely related to 2-Amino-6-bromopyridin-4-ol, such as 3-amino-2-bromopyridine and 4-amino-2-bromopyridine, have been studied using density functional methods . These studies provide insights into the molecular geometry and electronic structure, which are crucial for understanding the reactivity and properties of the compounds. The structure of 4′-amino-2,2′:6′,2″-terpyridine, another related compound, has been determined by X-ray structure analysis, revealing interesting internal angles and hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of brominated pyridines towards different reagents, including ammonia, has been investigated, which is relevant for understanding the chemical behavior of 2-Amino-6-bromopyridin-4-ol . The electrocatalytic carboxylation of 2-amino-5-bromopyridine to produce 6-aminonicotinic acid demonstrates the potential for carbon-carbon bond formation involving bromopyridines . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence indicates that bromopyridines can participate in catalytic reactions to introduce various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aminopyridines have been characterized through various spectroscopic methods and quantum mechanical calculations . For example, the vibrational frequencies, molecular equilibrium geometry, and vibrational assignments of 2-Amino-3-bromo-5-nitropyridine have been obtained, providing a comprehensive understanding of the compound's properties . Theoretical calculations have also been used to predict the electronic properties, such as HOMO-LUMO energies and global reactivity descriptors, which are indicative of the compound's stability and reactivity .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various bioactive molecules , suggesting that its targets could be diverse depending on the specific derivative synthesized.

Mode of Action

It’s known to be a key intermediate in the synthesis of various compounds , indicating that its mode of action might be related to its reactivity and ability to form complex structures.

properties

IUPAC Name |

2-amino-6-bromo-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUZSKIVLGJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B3020175.png)

![1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B3020179.png)

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B3020184.png)

![N-[(oxolan-2-yl)methyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3020187.png)

![N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B3020191.png)

![2-chloro-6-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3020193.png)